molecular formula C23H20N6OS B2812039 N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 920914-75-6

N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2812039
CAS No.: 920914-75-6
M. Wt: 428.51
InChI Key: TZJDHVHEJPTRJD-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including an indole, triazole, and sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be introduced through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The triazole and indole units are then coupled using a sulfanyl linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final compound is assembled by introducing the cyanomethyl and phenylacetamide groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique functional groups make it a candidate for the development of novel materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole and triazole moieties may interact with enzymes or receptors, modulating their activity. The sulfanyl group could play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide shares similarities with other compounds containing indole, triazole, and sulfanyl groups, such as:
    • **N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide
    • **N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-ethylacetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(cyanomethyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6OS/c24-12-13-28(16-6-2-1-3-7-16)21(30)15-31-23-27-26-22(29(23)17-10-11-17)19-14-25-20-9-5-4-8-18(19)20/h1-9,14,17,25H,10-11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJDHVHEJPTRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2SCC(=O)N(CC#N)C3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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